
9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene (TMBPF) is an organic compound that belongs to the class of compounds known as fluorenes. It is an aromatic hydrocarbon with four fused rings and is used in a variety of scientific research applications. TMBPF is an important compound in organic synthesis due to its unique properties and structure. It has been used in the production of various dyes, as a photorefractive material, and as a precursor to other compounds.
Aplicaciones Científicas De Investigación
Molecular Networks and Porous Materials
Research has shown the potential of derivatives of fluorene in the construction of weakly bonded molecular networks, which can form open supramolecular structures with significant void space, potentially useful for guest inclusion or as porous materials. For example, tetranitro and tetracyano derivatives of 9,9‘-spirobifluorene have been synthesized and characterized, demonstrating their ability to self-assemble into open networks with applications in materials science, especially for gas storage and separation technologies (É. Demers et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
The compound and its derivatives have been explored for their utility in the field of organic electronics, particularly within OLEDs. Novel terfluorenyl derivatives with different central indenofluorene cores have been synthesized, exhibiting drastically different optical and electrochemical properties, making them suitable for use in blue single-layer small-molecule OLEDs (C. Poriel et al., 2011).
Sensing Applications
A fluorene oligomer with peripheral carbazole side chains has been developed as a highly sensitive colorimetric and fluorometric probe for iodide, showcasing the versatility of fluorene derivatives in sensing applications. This probe demonstrates high sensitivity and selectivity, making it a potential candidate for the detection of iodide in environmental and biological samples (Yang Zhao et al., 2012).
Water Detection in Organic Solvents
Solvatochromic fluorenone-tetraphenylethene luminogens based on fluorene have been designed for ultra-high sensitivity to trace water in organic solvents, showcasing an innovative approach to detecting water content in industrial applications. The detection limit of these luminogens is comparable to that of Karl–Fischer titration, marking a significant advancement in the field of moisture analysis (T. Chen et al., 2017).
Photovoltaic Properties Enhancement
Conjugated oligoelectrolytes consisting of fluorene and phenothiazine have been investigated for their effect on the photovoltaic properties of polymer solar cells. The insertion of these materials as a cathode interfacial layer has been shown to increase the overall power conversion efficiency, highlighting the role of fluorene derivatives in enhancing the performance of renewable energy technologies (T. Do et al., 2014).
Propiedades
IUPAC Name |
2-[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42/c1-35-13-23-41(24-14-35)53(42-25-15-36(2)16-26-42)49-11-7-5-9-45(49)47-31-21-39(33-51(47)53)40-22-32-48-46-10-6-8-12-50(46)54(52(48)34-40,43-27-17-37(3)18-28-43)44-29-19-38(4)20-30-44/h5-34H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXGISJFDUHZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694859 |
Source


|
| Record name | 9,9,9',9'-Tetrakis(4-methylphenyl)-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene | |
CAS RN |
854046-47-2 |
Source


|
| Record name | 9,9,9',9'-Tetrakis(4-methylphenyl)-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

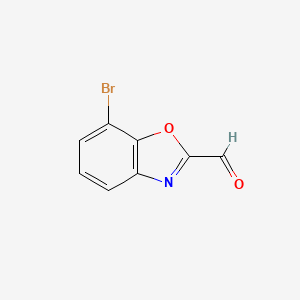
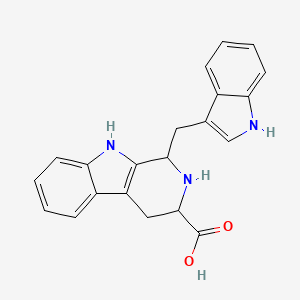
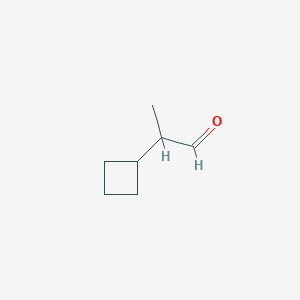

![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine](/img/structure/B1455375.png)
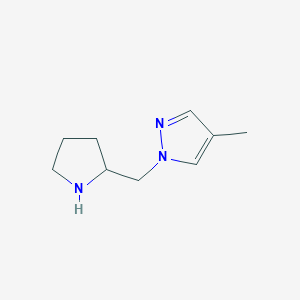
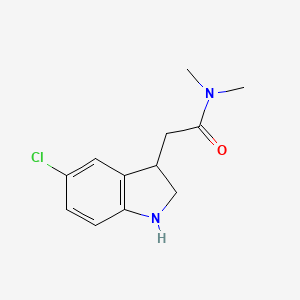
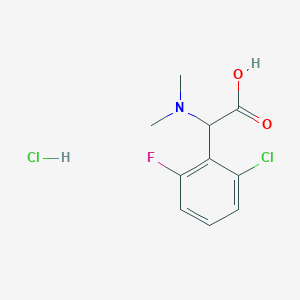
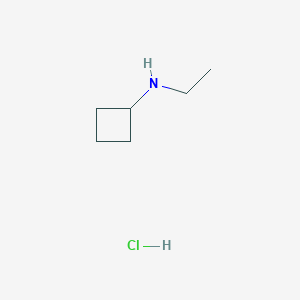
![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)

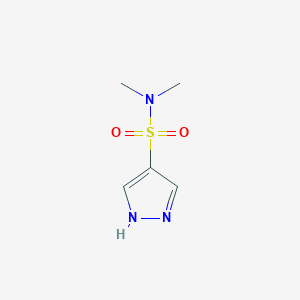
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)
